molecular formula C8H18ClN B1605192 1-cyclohexylethanamine hydrochloride CAS No. 27586-72-7

1-cyclohexylethanamine hydrochloride

Cat. No.: B1605192
CAS No.: 27586-72-7
M. Wt: 163.69 g/mol
InChI Key: SESCRFJUMZOXDM-UHFFFAOYSA-N
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Description

Alpha-Cyclohexylethylamine hydrochloride is an organic compound with the chemical formula C8H18ClN. It is typically found as a white or off-white crystalline powder and is soluble in water and most polar organic solvents. This compound is known for its distinctive amine odor and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Cyclohexylethylamine hydrochloride is commonly synthesized through the following steps:

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrogenation and halogenation processes, followed by purification steps to ensure high purity and yield. The use of catalysts and controlled reaction conditions is crucial to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

Alpha-Cyclohexylethylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Alpha-Cyclohexylethylamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a catalyst and reagent in organic synthesis.

    Biology: Studied for its potential effects on biological systems and as a precursor in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized as a corrosion inhibitor and in the production of specialty chemicals

Mechanism of Action

The mechanism of action of 1-cyclohexylethanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as a nucleophile in various biochemical reactions, influencing metabolic pathways and cellular processes. The specific pathways and targets depend on the context of its application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-Cyclohexylethylamine hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its solubility in water and polar solvents, along with its distinctive amine odor, sets it apart from other similar compounds .

Properties

IUPAC Name

1-cyclohexylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-7(9)8-5-3-2-4-6-8;/h7-8H,2-6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESCRFJUMZOXDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27586-72-7
Record name Cyclohexanemethylamine, alpha-methyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027586727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 27586-72-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39684
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 27586-72-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25106
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-cyclohexylethan-1-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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